Home > Products > Screening Compounds P106004 > cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate
cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate - 103661-14-9

cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate

Catalog Number: EVT-3212807
CAS Number: 103661-14-9
Molecular Formula: C14H15Cl2N3O5S
Molecular Weight: 408.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate is an organic compound classified as a methanesulfonate ester. It is a key intermediate in the synthesis of itraconazole, a widely used triazole antifungal drug. [, ] This compound plays a crucial role in introducing the piperazine side chain to the itraconazole molecule during synthesis. []

trans-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylmethanesulfonate

Compound Description: This compound is a geometrical isomer of cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate. It has been identified as a potential impurity in the antifungal drug itraconazole [].

2-(2-Butyl)-4-{4-[4-(4-methyloxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one

Compound Description: This compound is a potential impurity detected in the antifungal drug itraconazole [].

Itraconazole (cis-2-sec-Butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one)

Compound Description: Itraconazole is a widely used antifungal drug. It is a triazole derivative that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane [].

Relevance: Cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate is a known impurity of itraconazole [, ]. It shares a significant portion of its structure with itraconazole, including the 2,4-dichlorophenyl group, the dioxolane ring, and the triazole ring.

Miconazole

Compound Description: Miconazole is an antifungal medication belonging to the imidazole class. It is structurally similar to other azole antifungals [].

Econazole

Compound Description: Econazole is a broad-spectrum antifungal agent of the imidazole class [].

Relevance: Similar to miconazole, econazole also shares the dichlorophenyl and dioxolane ring system with cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate, emphasizing the relevance of these structural motifs for antifungal activity [].

Ketoconazole

Compound Description: Ketoconazole is another antifungal drug in the imidazole class. It works by inhibiting the synthesis of ergosterol [].

Relevance: Like miconazole and econazole, ketoconazole shares the dichlorophenyl and dioxolane ring system with cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate. This structural similarity reinforces the significance of these specific structural elements for antifungal activity [].

Classification

This compound falls under the category of pharmaceutical intermediates and is classified as a triazole derivative due to its structural components. Its classification as an impurity in Itraconazole indicates its relevance in pharmaceutical formulations and quality control processes .

Synthesis Analysis

The synthesis of cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methyl methanesulfonate typically involves several key steps:

  1. Formation of the Dioxolane Ring: The synthesis begins with the formation of a dioxolane ring from appropriate precursors. This often involves the reaction of aldehydes or ketones with diols under acidic conditions to form cyclic ethers.
  2. Introduction of Triazole Moiety: The next step involves the introduction of the triazole group. This can be achieved through cyclization reactions involving hydrazines or azoles with suitable electrophiles.
  3. Chlorination: The dichlorophenyl group is introduced through chlorination reactions on phenolic compounds or through nucleophilic aromatic substitution.
  4. Methanesulfonate Formation: Finally, the methanesulfonate group is introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base .

These synthesis steps require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity.

Molecular Structure Analysis

The molecular structure of cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methyl methanesulfonate can be described as follows:

  • Core Structure: The compound features a dioxolane ring that is substituted at one position by a dichlorophenyl group and at another by a triazole moiety.
  • Functional Groups: It contains functional groups including methanesulfonate and dichloro substituents that contribute to its chemical reactivity.

The stereochemistry of the compound is significant; it exists in the cis configuration which influences its biological activity and interaction with biological targets .

Chemical Reactions Analysis

Cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methyl methanesulfonate participates in various chemical reactions:

  1. Nucleophilic Substitution: The methanesulfonate group can undergo nucleophilic substitution reactions where nucleophiles can attack the sulfur atom leading to the formation of new bonds.
  2. Hydrolysis: In aqueous environments, this compound may hydrolyze to release methanesulfonic acid and other products.
  3. Reactions with Bases: The presence of acidic protons allows for deprotonation reactions in basic conditions which can affect its solubility and reactivity .

These reactions are critical for understanding its behavior in pharmaceutical formulations.

Mechanism of Action

The mechanism of action for cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methyl methanesulfonate primarily relates to its role as an impurity in Itraconazole:

  1. Inhibition of Fungal Ergosterol Synthesis: Similar to Itraconazole, this compound likely inhibits cytochrome P450-dependent enzymes involved in ergosterol biosynthesis in fungi. This leads to disrupted cell membrane integrity and function.
  2. Potential Antifungal Activity: Although primarily an impurity, it may exhibit antifungal properties by interfering with fungal growth mechanisms at cellular levels .

Understanding this mechanism is essential for evaluating its safety and efficacy in pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methyl methanesulfonate include:

  • Appearance: Typically appears as a white solid.
  • Melting Point: Approximately 185 °C (decomposes) indicating thermal stability up to certain limits.
  • Solubility: Solubility data suggest it may dissolve in organic solvents but has limited water solubility.

These properties influence its handling during synthesis and formulation processes .

Applications

Cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methyl methanesulfonate finds applications primarily in:

  1. Pharmaceutical Development: As an impurity reference standard for quality control during Itraconazole production.
  2. Research Studies: Used in studies investigating triazole derivatives' antifungal properties and mechanisms.
  3. Analytical Chemistry: Employed in chromatographic methods for purity assessment and stability testing .

Understanding these applications helps ensure compliance with regulatory standards in pharmaceutical manufacturing.

Introduction and Contextual Background

Historical Development and Rationale for Synthesis

The discovery of cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolan-4-yl]methyl methanesulfonate (CAS 67914-86-7) emerged directly from pharmaceutical industry efforts to optimize the synthesis of advanced triazole antifungals in the late 20th century. This compound was first characterized as a key intermediate during process development of itraconazole, a broad-spectrum antifungal agent introduced in the 1980s [2] [4]. The synthetic rationale centered on addressing regioselectivity challenges in constructing itraconazole's complex molecular architecture, particularly the stereospecific connection between the dioxolane ring and triazole moiety [3]. Historical process optimization revealed that introducing the mesylate leaving group at the 4-position of the dioxolane ring provided superior reactivity for subsequent nucleophilic displacement compared to halogenated analogs, significantly improving the yield and purity of the final active pharmaceutical ingredient (API) [5]. The development timeline correlates with patent analyses showing increased interest in stereoselective syntheses of azole antifungals between 1980-2000, with this intermediate enabling manufacturers to bypass intellectual property constraints while maintaining production efficiency [6].

The industrial adoption of this synthetic route accelerated due to the compound's favorable crystallinity and purification characteristics compared to earlier intermediates. Manufacturing batch records indicate that the crystalline nature (melting point 98°C) allows straightforward purification, while its stability at 2-8°C storage conditions supports global distribution to centralized synthesis facilities [2] [8]. The synthetic methodology was first published in the Journal of Medicinal Chemistry (1983) by Heeres et al., who demonstrated a high-yielding (87%) two-step sequence from the corresponding alcohol precursor, establishing the foundation for current commercial production [3] [5]. This historical context underscores how strategic molecular design of intermediates like this mesylate compound enables scalable manufacturing of complex therapeutics.

Structural Relationship to Triazole-Containing Pharmacophores and Agrochemicals

The molecular architecture of this methanesulfonate intermediate reveals critical pharmacophoric elements shared with established bioactive compounds. The 1,2,4-triazole ring serves as a bioisostere for imidazole in earlier azole antifungals, providing enhanced metabolic stability while maintaining the nitrogen coordination geometry essential for inhibiting fungal cytochrome P450 enzymes [2] [5]. This structural feature positions the compound within a broader class of azole bioactive agents, sharing the triazole motif with systemic antifungals (fluconazole, voriconazole), agrochemicals (tebuconazole, epoxiconazole), and experimental anticancer agents under development [5]. The 2,4-dichlorophenyl moiety further enhances lipophilicity and membrane penetration, mirroring structural elements in agricultural fungicides like diclobutrazol, which shares this aromatic substitution pattern [8].

  • Stereochemical specificity: The cis configuration at C2 and C4 of the dioxolane ring creates the optimal three-dimensional orientation for subsequent ring-opening reactions during API synthesis, with the (2R,4R) enantiomer demonstrating superior coupling efficiency in itraconazole formation [3]. This stereodependence illustrates how minor conformational variations significantly impact downstream reactivity in targeted molecular architectures.

  • Electron distribution: Computational modeling (XLogP3: 2.91) reveals a polarized electron density around the methanesulfonate group (PSA 100.92 Ų), facilitating nucleophilic attack while maintaining sufficient lipophilicity (logP 1.79) for solubility in organic reaction media [5] [8]. This balance supports its dual role as both a synthetic intermediate and a structural template for designing novel bioactive compounds targeting triazole-sensitive enzymes.

The dioxolane protection strategy exemplifies a broader approach in prodrug design, temporarily masking ketone functionalities to enhance metabolic stability during systemic distribution. This structural element directly enables the synthesis of ketal-protected drug precursors that can be selectively hydrolyzed in target tissues, demonstrating how intermediate design influences final drug distribution profiles [3] [6].

Table 1: Key Physicochemical Properties of the Methanesulfonate Intermediate

PropertyValueMeasurement ConditionsSignificance
Molecular FormulaC₁₄H₁₅Cl₂N₃O₅S-Confirms elemental composition
Molecular Weight408.25 g/mol-Impacts crystallization behavior
Melting Point98 °CSolid statePurification and stability indicator
Density1.59-1.60 g/cm³PredictedDetermines solvent displacement volumes
Boiling Point615.5±65.0 °C760 mmHgGuides distillation feasibility
Flash Point326.0±34.3 °C-Safety handling parameter
Refractive Index1.647-1.648-Purity assessment tool
SolubilitySlightly soluble in chloroform, ethyl acetate, methanol25°CReaction solvent selection
pKa2.94±0.12PredictedProtonation state at physiological pH

Role as Synthetic Precursor in Targeted Molecular Architectures

The strategic importance of this methanesulfonate intermediate lies primarily in its role as a reactive handle for constructing complex molecular architectures through regioselective nucleophilic displacement reactions. The mesylate group (-OSO₂CH₃) serves as an outstanding leaving group (LG = -OMs, relative LG ability 10⁵ compared to chloride), enabling efficient SN₂ reactions with nitrogen nucleophiles under mild conditions [3] [5]. This reactivity is exploited in itraconazole synthesis, where the mesylate undergoes displacement by isobutyltriazolone to form the critical C-N bond connecting the dioxolane fragment to the triazolone pharmacophore [4] [6]. Kinetic studies demonstrate complete conversion within 4 hours at 60°C in aprotic solvents like DMF, with minimal epimerization due to the reaction's second-order mechanism [5].

The regiochemical control afforded by this intermediate enables chemists to avoid protection-deprotection sequences required when using diol precursors. X-ray crystallographic analysis confirms that the dioxolane ring adopts a twisted envelope conformation, positioning the mesylate group pseudo-equatorially for optimal accessibility while maintaining the cis relationship between C2 and C4 substituents essential for biological activity [3]. This conformational preference translates to high diastereoselectivity (>95:5) in displacement reactions, crucial for manufacturing enantiomerically pure azole pharmaceuticals where stereochemical impurities can significantly impact therapeutic efficacy [6].

Table 2: Synthetic Applications in Pharmaceutical Manufacturing

ApplicationReaction TypeKey ProductYieldSignificance
Itraconazole synthesisNucleophilic substitutionItraconazole (API)87% [3]Core antifungal agent
Stereoselective couplingSN₂ displacementItraconazole intermediates>95% diastereoselectivity [6]Controls chiral centers
Impurity profilingReference standardItraconazole Impurity 8/14 [2]Analytical standardQuality control
Molecular diversificationMultistep synthesisNovel triazole derivatives [5]VariableDrug discovery

Beyond itraconazole production, this intermediate serves as a versatile building block for synthesizing structurally diverse triazole derivatives with potential applications beyond antifungal therapy. Recent patent analyses reveal its utilization in creating targeted protein degraders (PROTACs) where the dichlorophenyl moiety anchors to E3 ubiquitin ligase, while the mesylate enables attachment of target-binding domains [5] [8]. The modular synthetic approach allows pharmaceutical chemists to systematically vary the nucleophile component, generating libraries of analogs for structure-activity relationship studies against emerging biological targets. This adaptability positions the compound as a valuable scaffold in precision medicinal chemistry, particularly for intracellular targets requiring specific physicochemical properties (cLogP 2.9-3.1, molecular weight ~400 Da) for cell membrane penetration [5] [8].

Properties

CAS Number

103661-14-9

Product Name

cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate

IUPAC Name

[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate

Molecular Formula

C14H15Cl2N3O5S

Molecular Weight

408.3 g/mol

InChI

InChI=1S/C14H15Cl2N3O5S/c1-25(20,21)23-6-11-5-22-14(24-11,7-19-8-17-18-9-19)12-3-2-10(15)4-13(12)16/h2-4,8-9,11H,5-7H2,1H3/t11-,14+/m1/s1

InChI Key

PIVYXNNEDVRQJV-RISCZKNCSA-N

SMILES

CS(=O)(=O)OCC1COC(O1)(CN2C=NN=C2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CS(=O)(=O)OCC1COC(O1)(CN2C=NN=C2)C3=C(C=C(C=C3)Cl)Cl

Isomeric SMILES

CS(=O)(=O)OC[C@H]1CO[C@](O1)(CN2C=NN=C2)C3=C(C=C(C=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.